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molecular formula C9H11NO3 B8553716 3-(2-Hydroxyethoxy)benzamide

3-(2-Hydroxyethoxy)benzamide

Cat. No. B8553716
M. Wt: 181.19 g/mol
InChI Key: YVBBNYBJCVYAAE-UHFFFAOYSA-N
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Patent
US05215738

Procedure details

In an analogous manner, but effecting lysis of the epoxide ring in the 3-(2,3-epoxy-n-propoxy)benzamide of Example 3, B, using aqueous solution, dimethylamine, morpholine, methanol, or ethyl mercaptan, the corresponding compounds of the invention--3-(2,3-dihydroxy-n-propoxy)benzamide, 3-(3-(N,N-dimethylamino)-2-hydroxy-n-propoxy)benzamide, 3-(3-morpholino-2-hydroxy-n-propoxy)benzamide, 3-(3-methoxy-2-hydroxy-n-propoxy)benzamide, and 3-(3-ethylthio-2-hydroxy-n-propoxy)benzamide--are prepared.
Name
3-(2,3-epoxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-(2,3-dihydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-(3-(N,N-dimethylamino)-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-(3-morpholino-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-(3-methoxy-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-(3-ethylthio-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:13])=[O:12])(=O)C.CNC.N1CCOCC1.C(S)C.OC(CO)COC1C=C(C=CC=1)C(N)=O.CN(CC(O)COC1C=C(C=CC=1)C(N)=O)C.O1CCN(CC(O)COC2C=C(C=CC=2)C(N)=O)CC1.COCC(O)COC1C=C(C=CC=1)C(N)=O.C(SCC(O)COC1C=C(C=CC=1)C(N)=O)C>CO>[OH:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:13])=[O:12]

Inputs

Step One
Name
3-(2,3-epoxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCOC=1C=C(C(=O)N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Six
Name
3-(2,3-dihydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(COC=1C=C(C(=O)N)C=CC1)CO
Name
3-(3-(N,N-dimethylamino)-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC(COC=1C=C(C(=O)N)C=CC1)O
Name
3-(3-morpholino-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CC(COC=1C=C(C(=O)N)C=CC1)O
Name
3-(3-methoxy-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(COC=1C=C(C(=O)N)C=CC1)O
Name
3-(3-ethylthio-2-hydroxy-n-propoxy)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCC(COC=1C=C(C(=O)N)C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCCOC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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